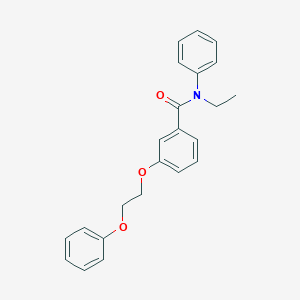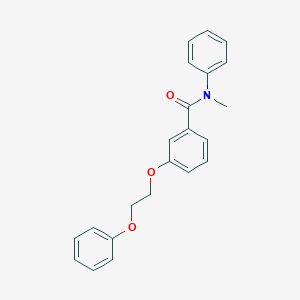![molecular formula C20H26N2O4S B269417 N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMSO-AP is a small molecule that belongs to the class of sulfonamides. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research. This compound has shown significant potential in the field of biochemistry and pharmacology, and its unique properties have made it a popular choice for researchers.
Mechanism of Action
DMSO-AP is known to inhibit the activity of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various cancer cells. By inhibiting the activity of CA IX, DMSO-AP has shown promising results in the treatment of cancer.
Biochemical and Physiological Effects:
DMSO-AP has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of CA IX, which is involved in the regulation of pH in cancer cells. By inhibiting the activity of CA IX, DMSO-AP has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DMSO-AP has several advantages for lab experiments. This compound is easy to synthesize and can be obtained in large quantities. Additionally, DMSO-AP has shown promising results in various studies, and its unique properties have made it a popular choice for researchers.
However, there are some limitations associated with the use of DMSO-AP in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for the study of DMSO-AP. This compound has shown promising results in the treatment of cancer, and further studies are needed to explore its potential as a cancer therapy.
Additionally, DMSO-AP has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential as an anti-inflammatory agent.
Conclusion:
DMSO-AP is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology. While there are some limitations associated with the use of DMSO-AP in lab experiments, its potential as a cancer therapy and anti-inflammatory agent makes it an exciting area of research for the future.
Synthesis Methods
The synthesis of DMSO-AP involves the reaction of 2-methylphenol with N-(4-chlorophenyl) sulfonamide in the presence of a base to form 2-(4-chlorophenylsulfonamido)-4-methylphenol. This intermediate is then reacted with ethyl chloroformate to form N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide.
Scientific Research Applications
DMSO-AP has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology.
properties
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide |
|---|---|
Molecular Formula |
C20H26N2O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-5-22(6-2)27(24,25)18-13-11-17(12-14-18)21-20(23)16(4)26-19-10-8-7-9-15(19)3/h7-14,16H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
IDKNXGKWKLAJND-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)


![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)